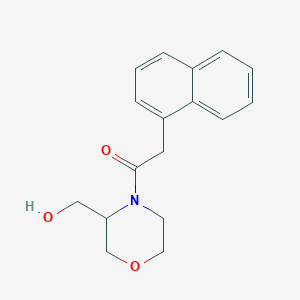
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone is a compound that features a morpholine ring substituted with a hydroxymethyl group and a naphthalene moiety
Métodos De Preparación
The synthesis of 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and morpholine.
Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) and may require specific temperatures and catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxymethyl group or the naphthalene ring, using reagents like halogens or nucleophiles.
Aplicaciones Científicas De Investigación
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Actividad Biológica
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone is a chemical compound characterized by a morpholine ring with a hydroxymethyl group and a naphthalene moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 1-[3-(hydroxymethyl)morpholin-4-yl]-2-naphthalen-1-ylethanone
- Molecular Formula : C17H19NO3
- CAS Number : 1421445-76-2
Biological Activity
Research into the biological activity of this compound indicates several promising avenues:
The compound interacts with specific molecular targets, which may include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Several studies have indicated that derivatives of naphthalene compounds exhibit anticancer properties. For instance, research has shown that similar structures can inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in vivo models.
Case Study 1: Antiproliferative Activity
A study published in Molecules evaluated the antiproliferative effects of various naphthalene derivatives, including those structurally related to this compound. The findings demonstrated that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 8.0 | Cell cycle arrest |
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of morpholine-based compounds. Results indicated that this compound effectively inhibited specific kinases involved in cancer progression, leading to decreased cell viability in treated cultures.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Starting Materials : Naphthalene derivatives and morpholine.
- Reaction Conditions : Common solvents include tetrahydrofuran (THF). Catalysts may be required for optimal yields.
Propiedades
IUPAC Name |
1-[3-(hydroxymethyl)morpholin-4-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-11-15-12-21-9-8-18(15)17(20)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15,19H,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPWIOAPPQMNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC=CC3=CC=CC=C32)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














